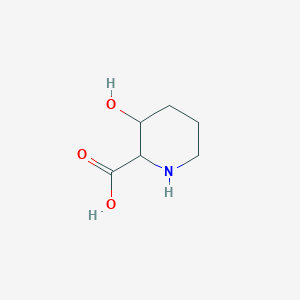
3-Hydroxypiperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxypiperidine-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemistry
3-Hydroxypiperidine-2-carboxylic acid serves as a chiral building block in organic synthesis. Its stereochemical properties allow for the creation of enantiopure compounds, which are crucial in developing pharmaceuticals and agrochemicals. The compound can also be utilized in the synthesis of complex organic molecules through various reactions such as oxidation and reduction.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Hydroxyl group to carbonyl | Potassium permanganate |
| Reduction | Carboxylic acid to alcohol | Lithium aluminum hydride |
| Substitution | Hydroxyl group replacement | Thionyl chloride |
Biology
In biological research, this compound is studied for its role in enzyme-catalyzed reactions . Its ability to act as both a substrate and an inhibitor makes it valuable for understanding metabolic pathways. Notably, it has shown potential as an inhibitor for enzymes involved in various diseases, including neurodegenerative disorders.
Key Biological Activities:
- Enzyme Inhibition: Modulates enzyme activity, which can be beneficial in therapeutic contexts.
- Neuropharmacological Effects: May interact with neurotransmitter receptors, suggesting applications in treating conditions like depression and anxiety.
Medical Applications
The therapeutic potential of this compound is under investigation for several medical applications:
- Cancer Therapy: Research indicates that this compound can inhibit tumor growth by affecting specific metabolic pathways.
- Neurodegenerative Diseases: Studies have suggested its utility in developing treatments for Alzheimer's disease by modulating synaptic transmission.
- Antiviral Activity: Preliminary investigations show promise in inhibiting viral replication mechanisms.
Case Studies
- A study exploring the neuropharmacological properties highlighted that this compound could enhance synaptic transmission, indicating its potential use in mood disorders .
- Cytotoxicity assays demonstrated superior effects against FaDu cells compared to other piperidine derivatives .
Industrial Applications
In the industrial sector, this compound is valuable for producing fine chemicals and pharmaceuticals. Its unique properties facilitate the development of specialized compounds required in various applications.
Propriétés
Formule moléculaire |
C6H11NO3 |
|---|---|
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
3-hydroxypiperidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c8-4-2-1-3-7-5(4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10) |
Clé InChI |
FDMYUQHVJYNDLI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(NC1)C(=O)O)O |
Synonymes |
3-hydroxypipecolic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















